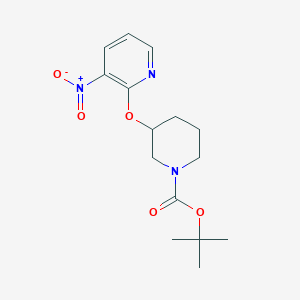
3-(3-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(3-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, also known as NPPB, is a chemical compound that has been widely used in scientific research. NPPB is a potent inhibitor of chloride channels and has been shown to have various physiological and biochemical effects.
Mechanism of Action
The mechanism of action of 3-(3-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester involves the inhibition of chloride channels. This compound binds to the extracellular domain of the chloride channel and blocks the movement of chloride ions through the channel. This inhibition leads to a decrease in chloride ion flux and a subsequent change in cell function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In epithelial cells, this compound inhibits the secretion of chloride ions, leading to a decrease in fluid secretion. In smooth muscle cells, this compound inhibits the relaxation of the muscle, leading to a decrease in blood flow. In neurons, this compound inhibits the release of neurotransmitters, leading to a decrease in neuronal signaling.
Advantages and Limitations for Lab Experiments
3-(3-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been shown to be effective in various cell types. It is also relatively easy to synthesize and purify. However, this compound has some limitations. It is not selective for specific chloride channels and can inhibit other ion channels. It also has a short half-life in vivo, limiting its use in animal studies.
Future Directions
There are several future directions for the use of 3-(3-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester in scientific research. One direction is the development of more selective inhibitors of chloride channels. This would allow for the study of specific chloride channels and their role in various physiological processes. Another direction is the use of this compound in the development of new therapies for diseases that involve chloride channel dysfunction. Finally, this compound could be used in the study of the role of chloride channels in cancer cells, as some studies have shown that chloride channels play a role in cancer cell proliferation and migration.
Conclusion
In conclusion, this compound is a potent inhibitor of chloride channels that has been widely used in scientific research. Its synthesis method is efficient, and it has been shown to have various scientific research applications. Its mechanism of action involves the inhibition of chloride channels, leading to various biochemical and physiological effects. While it has some limitations, this compound has several advantages for lab experiments, and there are several future directions for its use in scientific research.
Scientific Research Applications
3-(3-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has been widely used in scientific research as a tool to study chloride channels. Chloride channels are important in various physiological processes, such as cell volume regulation, acid-base balance, and neuronal signaling. This compound has been shown to inhibit chloride channels in various cell types, including epithelial cells, smooth muscle cells, and neurons. This inhibition has been used to study the role of chloride channels in these cells and to develop new therapies for diseases that involve chloride channel dysfunction.
properties
IUPAC Name |
tert-butyl 3-(3-nitropyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-9-5-6-11(10-17)22-13-12(18(20)21)7-4-8-16-13/h4,7-8,11H,5-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGNWYVYYFCSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Aminophenyl)methyl]imidazolidin-2-one](/img/structure/B3210171.png)


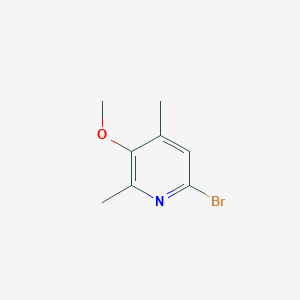

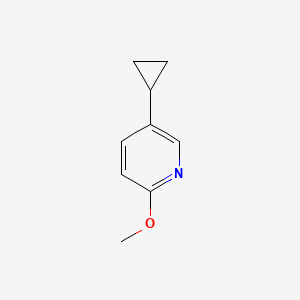

![pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3210222.png)

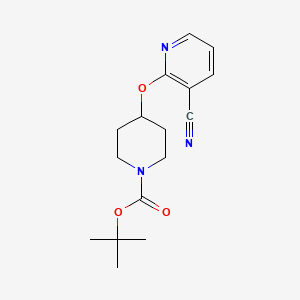
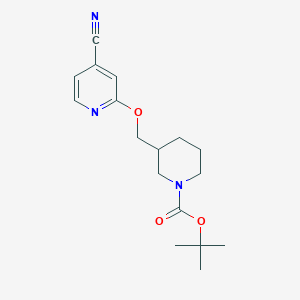

![2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide](/img/structure/B3210284.png)
![2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-acetamide](/img/structure/B3210291.png)